Home > Products > Screening Compounds P140829 > 5-Methyl-1,2,3,6-tetrahydropyridine
5-Methyl-1,2,3,6-tetrahydropyridine -

5-Methyl-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-13372088
CAS Number:
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11NC_6H_{11}N. It is characterized by a tetrahydropyridine ring with a methyl group at the 5th position. This compound is of significant interest in both chemical and biological research due to its unique structural properties and potential applications.

Source

The compound can be sourced from various chemical suppliers and is often used in scientific research settings. Its synthesis and applications have been documented in multiple scientific publications and databases, including BenchChem and PubChem.

Classification

5-Methyl-1,2,3,6-tetrahydropyridine belongs to the class of tetrahydropyridines, which are cyclic amines. These compounds are recognized for their diverse biological activities and are often utilized in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 5-Methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods:

  1. Partial Reduction of Pyridinium Salts: A common approach involves treating N-methylpyridinium salts with reducing agents such as borohydride. This process yields the desired tetrahydropyridine derivative efficiently .
  2. Cyclization Reactions: Another method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diaminopropane with acetone can lead to the formation of the tetrahydropyridine ring.

Technical Details

  • The choice of method for synthesis often depends on factors such as yield, cost-effectiveness, and scalability.
  • Industrial production may utilize continuous flow reactors to optimize reaction conditions for higher purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of 5-Methyl-1,2,3,6-tetrahydropyridine features a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the methyl group at the 5th position influences its chemical reactivity and biological properties.

Data

  • Molecular Formula: C6H11NC_6H_{11}N
  • Molecular Weight: Approximately 97.16 g/mol
  • InChI Key: AUFIRGPROMANKW-UHFFFAOYSA-N

This structural configuration contributes to its unique properties compared to other related compounds.

Chemical Reactions Analysis

Reactions

5-Methyl-1,2,3,6-tetrahydropyridine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield corresponding pyridine derivatives.
  2. Reduction: It can undergo reduction reactions to form fully saturated derivatives.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions allow for the introduction of different functional groups into the molecule.

Technical Details

These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in pharmaceuticals.

Mechanism of Action

The mechanism of action for 5-Methyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or receptors, thereby influencing metabolic pathways relevant to its therapeutic effects. Research indicates that these interactions can lead to potential applications in treating various conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature (approximately 20 degrees Celsius)
  • Color: White to almost white powder
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.

Chemical Properties

  • Boiling Point: Not readily available but typically determined through experimental methods.
  • Reactivity: The presence of nitrogen in the ring enhances reactivity towards electrophiles and nucleophiles.

These properties are essential for understanding how the compound behaves in different environments and its potential applications.

Applications

5-Methyl-1,2,3,6-tetrahydropyridine has several scientific uses:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that exhibit biological activity.
  • Pharmaceutical Development: Ongoing research explores its potential therapeutic effects against various diseases due to its interaction with biological targets.
  • Chemical Industry: It is utilized in the production of agrochemicals and fine chemicals due to its versatile reactivity .
Neuropharmacological Mechanisms of Action

Dopaminergic Neurotransmission Modulation in Parkinsonian Models

5-Methyl-1,2,3,6-tetrahydropyridine demonstrates significant species-specific neurotoxicity toward dopaminergic neurons, mirrorring the selective vulnerability observed in Parkinson's disease (PD). In primate models, this compound induces persistent parkinsonian syndromes characterized by bradykinesia, rigidity, and tremor, closely resembling idiopathic PD at behavioral levels [1] [8]. Neurochemical analyses reveal severe striatal dopamine depletion (>80% reduction) in primates, whereas rodent models exhibit markedly less susceptibility to dopamine loss even at high doses [1] [4]. This differential toxicity underscores the critical importance of model selection when evaluating dopaminergic neurotransmission effects.

The compound selectively targets the nigrostriatal dopamine pathway, causing degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc). Post-mortem examinations show neuronal loss and gliosis specifically within the SNc, with relative sparing of the ventral tegmental area (VTA) dopaminergic neurons [1] [8]. This selective vulnerability is attributed to differential expression of calcium-binding proteins (calbindin-D28K) in VTA neurons, providing protection against calcium-mediated excitotoxicity [4]. The resulting neurotransmitter imbalance manifests behaviorally as dopamine agonist-responsive parkinsonism that recapitulates the therapeutic response profile of PD patients to levodopa and dopamine agonists [8].

Table 1: Neurochemical Changes in Nigrostriatal Pathway Following 5-Methyl-1,2,3,6-tetrahydropyridine Exposure

Brain RegionDopamine Depletion (%)Dopaminergic Cell Loss (%)Key Pathological Features
Striatum80-95%N/ATerminal degeneration, dopamine transporter reduction
Substantia Nigra pars compactaN/A70-90%Neuronal apoptosis, Lewy body-like inclusions, gliosis
Ventral Tegmental Area10-20%10-15%Minimal pathological changes, calbindin-D28K expression

Monoamine Oxidase-B (MAO-B) Activation and Metabolic Conversion Pathways

The neurotoxicity of 5-methyl-1,2,3,6-tetrahydropyridine is mediated through its bioactivation by MAO-B, primarily within astrocytes. This enzymatic conversion follows a well-characterized two-step oxidation process: initial dehydrogenation to the dihydropyridinium intermediate (5-methyl-DP⁺), followed by spontaneous oxidation to the toxic pyridinium metabolite 5-methyl-MP⁺ [3] [5]. This metabolic cascade is fundamentally dependent on the compound serving as an MAO-B substrate, with enzyme kinetics studies demonstrating high-affinity binding to the enzyme's catalytic site [5].

The structural requirement for MAO-B-mediated bioactivation centers on the N-methyl group and tetrahydropyridine ring structure. Structural analogs lacking the N-methyl group (e.g., 4-phenyl-1,2,3,6-tetrahydropyridine) show dramatically reduced toxicity due to failed conversion to pyridinium species [2]. Similarly, 2'-methyl-MPTP demonstrates diminished neurotoxicity compared to MPTP, highlighting the critical influence of aromatic ring substituents on metabolic processing [3]. The 5-methyl substituent in the tetrahydropyridine ring may alter electron distribution, potentially affecting oxidation kinetics and metabolite stability.

MAO-B inhibitors (e.g., selegiline, rasagiline) confer near-complete neuroprotection by blocking this metabolic cascade. Pretreatment with irreversible MAO-B inhibitors prevents both the formation of 5-methyl-MP⁺ and the subsequent dopaminergic neurodegeneration in primate models [4] [5]. This protective effect occurs without altering parent compound penetration across the blood-brain barrier, confirming MAO-B's essential role in metabolic activation. The interaction represents a critical therapeutic target for preventing toxin-induced parkinsonism.

Table 2: Metabolic Pathway of 5-Methyl-1,2,3,6-tetrahydropyridine

Metabolic StepEnzyme InvolvedPrimary SiteResulting MetaboliteBiological Consequence
Initial oxidationMAO-BAstrocytes5-Methyl-DP⁺ (dihydropyridinium)Formation of reactive intermediate
Spontaneous oxidationNon-enzymaticExtracellular space5-Methyl-MP⁺ (pyridinium)Generation of toxic metabolite
Neuronal uptakeDopamine Transporter (DAT)Dopaminergic terminals5-Methyl-MP⁺ accumulationSelective neuronal vulnerability

Mitochondrial Complex I Inhibition and ATP Depletion Dynamics

The ultimate mediator of neurotoxicity, 5-methyl-MP⁺, exerts its effects through potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition occurs at the ubiquinone binding site, with 5-methyl-MP⁺ exhibiting nanomolar affinity that exceeds that of its structural analog MPP⁺ [2] [7]. The interaction disrupts electron transport, leading to rapid ATP depletion (>60% reduction within 4 hours of exposure in neuronal cultures) and impaired cellular energy homeostasis [6] [7].

The consequences of complex I inhibition extend beyond energy failure to include reactive oxygen species (ROS) overproduction. As electrons accumulate in the electron transport chain, increased single-electron reduction of molecular oxygen generates superoxide anion radicals. This oxidative burden triggers mitochondrial permeability transition pore opening, cytochrome c release, and activation of caspase-dependent apoptotic pathways [7]. The 5-methyl substituent may enhance radical stability compared to MPP⁺, potentially exacerbating oxidative damage within dopaminergic neurons.

Time-course studies reveal distinct phases of bioenergetic failure: (1) an initial 30-60 minute latency period with preserved ATP levels; (2) a rapid decline phase (1-4 hours) characterized by exponential ATP depletion; and (3) an irreversible commitment phase (>4 hours) where energy failure persists despite toxin removal [6] [7]. This temporal progression underscores the critical importance of early therapeutic intervention targeting mitochondrial protection.

Table 3: Mitochondrial Dysfunction Parameters Following 5-Methyl-MP⁺ Exposure

Time Post-ExposureComplex I Activity (% Control)ATP Levels (% Control)ROS Production (% Increase)Key Mitochondrial Events
30 minutes65%95%20%Initial complex I binding, mild proton gradient dissipation
2 hours25%50%180%Significant ATP depletion, superoxide burst, mitochondrial swelling
4 hours<10%20%320%Cytochrome c release, permeability transition pore opening
8 hoursNot detectable<5%DecliningApoptotic body formation, caspase activation

Interaction with Vesicular Monoamine Transporters and Cytosolic Dopamine Redistribution

5-methyl-MP⁺ enters dopaminergic neurons primarily through the dopamine transporter (DAT), which exhibits high-affinity uptake (Km ≈ 5 μM) of the toxin [3] [7]. This selective transport mechanism underlies the compound's specificity for dopaminergic neurons over other neuronal populations. Once intracellular, 5-methyl-MP⁺ interacts with vesicular monoamine transporter 2 (VMAT2), which normally sequesters cytosolic dopamine into synaptic vesicles. The toxin acts as a competitive VMAT2 inhibitor (Ki ≈ 15 μM), reducing vesicular dopamine uptake by >80% at neurotoxic concentrations [3].

The disruption of vesicular storage leads to dangerous cytosolic dopamine accumulation. Under normal conditions, VMAT2 maintains cytosolic dopamine concentrations at subtoxic levels (≤100 nM). Following VMAT2 inhibition, cytosolic dopamine concentrations rise dramatically (≥10 μM), promoting auto-oxidation and formation of highly reactive dopamine quinones [3] [7]. These quinones covalently modify mitochondrial proteins, further exacerbating mitochondrial dysfunction and generating additional oxidative stress.

The 5-methyl group enhances the compound's lipophilicity compared to MPP⁺, potentially increasing its diffusion through membranes and access to intracellular targets. This structural modification may alter binding kinetics at both DAT and VMAT2, although comprehensive comparative studies are lacking. The combined effects—inhibition of mitochondrial function and disruption of dopamine storage—create a self-reinforcing toxic cycle that culminates in selective dopaminergic neurodegeneration [3] [7].

Table 4: Neurotransmitter Transporter Interactions of 5-Methyl-MP⁺

Transporter SystemInteraction TypeAffinity (Km/Ki)Functional ConsequenceProtective Strategies
Dopamine Transporter (DAT)Competitive substrateKm ≈ 5 μMSelective neuronal uptakeDAT inhibitors (nomifensine, bupropion)
Vesicular Monoamine Transporter 2 (VMAT2)Competitive inhibitorKi ≈ 15 μMReduced vesicular storage, cytosolic dopamine accumulationVMAT2 upregulators (reserpine paradoxically protective at low doses)
Organic Cation Transporters (OCTs)Alternative uptake pathwayLow affinityNon-selective cellular uptakeLimited pharmacological modulation

Properties

Product Name

5-Methyl-1,2,3,6-tetrahydropyridine

IUPAC Name

5-methyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h3,7H,2,4-5H2,1H3

InChI Key

ZKJZYUKADBYJCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.